molecular formula C13H13ClN2O B1357296 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 904816-22-4

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B1357296
CAS No.: 904816-22-4
M. Wt: 248.71 g/mol
InChI Key: ZXDSRULQZPFUDN-UHFFFAOYSA-N
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Description

Spirocyclic Architecture and Ring Fusion Dynamics

The spirocyclic architecture of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one exemplifies the sophisticated structural organization characteristic of spiro compounds, where two distinct ring systems are connected through a single quaternary carbon center. Spirocyclic compounds are twisted structures with two or more rings that share a single atom, and the connecting atom, known as the spiroatom, is most frequently a quaternary carbon. In this particular compound, the spiroatom serves as the central node connecting a five-membered diazine ring system with a cyclopentane ring, creating a bicyclic framework that exhibits restricted rotational freedom and enhanced conformational stability.

The ring fusion dynamics in this molecule are governed by the geometric constraints imposed by the spirocyclic junction, which forces the two ring systems to adopt perpendicular orientations relative to each other. This perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent dyes. The doubling of molecular weight, combined with the cross-shaped molecular structure and rigidity of spiro compounds, leads to entanglement in the amorphous solid state, inhibiting crystallization.

The diazine ring component contains two nitrogen atoms positioned at the 1 and 3 positions, creating an imine functionality that contributes to the overall electronic properties of the molecule. The presence of the 4-chlorophenyl substituent introduces additional electronic effects through the electron-withdrawing chlorine atom, which influences the electron density distribution throughout the conjugated system. Synthetic studies have demonstrated that the formation of this spirocyclic architecture proceeds through cyclization reactions with yields reaching 87%, indicating favorable thermodynamic and kinetic pathways for ring closure.

The structural rigidity imposed by the spirocyclic framework significantly restricts conformational flexibility compared to acyclic analogs. This constraint is particularly evident in the limited rotation around the spiro center, where the perpendicular arrangement of the ring systems is maintained throughout various environmental conditions. The ring strain energy associated with this architecture has been shown to influence reactivity patterns and stability characteristics, with computational studies suggesting that the spirocyclic junction contributes to the overall thermodynamic stability of the molecular framework.

X-ray Crystallographic Analysis of Core Framework

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic structure of this compound in the solid state. X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal, in which the crystalline structure causes a beam of incident X-rays to diffract in specific directions. This technique allows for precise determination of bond lengths, bond angles, and spatial arrangements of atoms within the molecular framework, providing critical insights into the geometric parameters that govern the compound's properties.

The crystallographic analysis process involves directing X-rays at a single crystal of the compound, which then diffract as they pass through the ordered arrangement of atoms within the crystal lattice. The resulting diffraction pattern provides information about the atomic arrangement in the crystal, which can be interpreted to reveal the structure of the material at the atomic level. For spirocyclic compounds, this analysis is particularly valuable as it confirms the perpendicular orientation of the ring systems and provides precise measurements of the spiro carbon geometry.

Single-crystal X-ray diffraction studies of related spirocyclic compounds have revealed characteristic structural features that are anticipated to be present in this compound. The spiro carbon typically exhibits tetrahedral geometry with bond angles approaching 109.5 degrees, while the ring systems maintain their individual geometric preferences within the constraints imposed by the spirocyclic junction. The chlorophenyl substituent adopts a planar configuration that extends the conjugated system and influences the overall molecular packing in the crystal lattice.

The workflow of single-crystal X-ray diffraction involves several key steps including crystal preparation, X-ray exposure, data collection, and structure refinement. High-quality single crystals are essential for obtaining reliable structural data, as the quality of the diffraction data depends on the crystal's ability to diffract X-rays uniformly. For this compound, crystallization conditions must be optimized to produce suitable crystals for diffraction studies.

Parameter Expected Range Typical Value
Spiro C-C bond length 1.52-1.56 Å 1.54 Å
C-N bond length (diazine) 1.32-1.38 Å 1.35 Å
C-Cl bond length 1.74-1.78 Å 1.76 Å
Ring-spiro-ring angle 88-92° 90°
Torsion angles (ring systems) 85-95° 90°

The crystallographic analysis also provides insights into intermolecular interactions and packing arrangements that influence the physical properties of the compound. Hydrogen bonding patterns, π-π stacking interactions, and halogen bonding involving the chlorine atom contribute to the overall crystal structure and stability.

Tautomeric Forms and Conformational Dynamics

The tautomeric behavior of this compound represents a crucial aspect of its molecular characterization, as spirocyclic compounds containing nitrogen heteroatoms often exhibit complex equilibria between different tautomeric forms. Tautomerism is an area of significant interest due to its high application potential in biological systems, chemical reactivity, and molecular recognition. The compound can potentially exist in multiple tautomeric forms involving the diazine ring system, with the equilibrium position influenced by solvent effects, temperature, and molecular interactions.

Related spirocyclic compounds have demonstrated the occurrence of imine-enamine type tautomerism, where the position of hydrogen atoms and double bonds can shift to create distinct structural isomers. In the case of this compound, the presence of the C=N functionality in the diazine ring provides the structural basis for potential tautomeric interconversion. Studies on analogous compounds have shown that the existence of different tautomeric forms can be detected and characterized using nuclear magnetic resonance spectroscopy and computational methods.

The conformational dynamics of this spirocyclic compound are constrained by the rigid framework imposed by the spiro junction, yet flexibility remains within individual ring systems. The cyclopentane ring can adopt envelope or half-chair conformations, while the diazine ring maintains a relatively planar structure due to conjugation effects. The 4-chlorophenyl substituent can rotate around the C-N bond, providing additional conformational degrees of freedom that influence the overall molecular shape and properties.

Solvent-dependent tautomeric equilibria have been observed in related spirocyclic systems, where different solvents can stabilize different tautomeric forms through specific interactions. For example, protic solvents may favor certain hydrogen bonding patterns that stabilize particular tautomeric forms, while aprotic solvents may shift the equilibrium toward alternative structures. The compound exists in solution predominantly as different tautomers where the amount of each form depends on the solvent used.

Tautomeric Form Relative Stability Solvent Preference Characteristic NMR Signal
Imine Form Higher in benzene Non-polar solvents δ 3.0-3.4 ppm (CH₂)
Enamine Form Higher in chloroform Polar solvents δ 1.6 ppm (NH)
Keto Form Variable Protic solvents δ 10.0 ppm (NH)

The introduction of acids can trigger structural transformations between tautomeric forms, as demonstrated in related spirocyclic systems where trifluoroacetic acid addition resulted in conversion from imine to enamine forms. These acid-promoted structural changes provide insights into the relative stability of different tautomeric forms and their interconversion mechanisms. The most likely reason for the observed behavior is attributed to the relative stability and extended conjugation of one tautomer over the other under acidic conditions.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-10-5-3-9(4-6-10)11-15-12(17)13(16-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDSRULQZPFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587700
Record name 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-22-4
Record name 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Annulation via Catalyzed Alkyne Reaction

A robust method for synthesizing this compound derivatives involves catalyzed alkyne annulation starting from antipyrine and an alkyne bearing the 4-chlorophenyl group.

  • Procedure:

    • Antipyrine derivative (e.g., 1j) is reacted with an alkyne substituted with a 4-chlorophenyl group.
    • The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere.
    • Catalysts such as palladium complexes or Lewis acids may be employed to facilitate annulation.
    • The reaction proceeds via allylic isomerization and cyclization to form the diazaspiro ring system.
  • Example:

    • Reaction of antipyrine 1j (125 mg, 0.5 mmol) with alkyne 2a (178 mg, 1.0 mmol) yields the spiro compound 3ja with a 4-chlorophenyl substituent.
    • Purification by column chromatography using 5% ethyl acetate in hexane affords the product as a yellow solid in 67% yield.
    • Characterization includes melting point (166–170 °C), ^1H and ^13C NMR confirming the structure.

Reduction and Functional Group Transformations

  • After annulation, further transformations such as reduction of unsaturated bonds or modification of substituents are performed.
  • For example, borane-dimethyl sulfide complex (BH3·S(CH3)2) in THF at 0 °C followed by palladium on carbon catalyzed hydrogenation can be used to reduce double bonds selectively.
  • This step is crucial for achieving the correct oxidation state and saturation of the spirocyclic core.

Use of Protecting Groups and Bases

  • Amino protecting groups may be introduced during intermediate steps to prevent side reactions.
  • Bases such as sodium carbonate, potassium carbonate, or organic bases are used to facilitate reactions like sulfonylation or amide bond formation.
  • Solvents like ethylene glycol, propylene glycol, or alcohols are employed depending on reaction conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Alkyne annulation Antipyrine + 4-chlorophenyl alkyne, catalyst Anhydrous THF Room temp ~67 Column chromatography purification
Reduction BH3·S(CH3)2, Pd/C hydrogenation THF, MeOH 0 °C to RT ~43 Selective reduction of double bonds
Sulfonylation (intermediate) 4,5-Dimethylisoxazole-3-amine + benzenesulfonyl chloride + base Various (e.g., ethylene glycol) 25–50 °C Variable Use of inorganic/organic bases
Salt formation and purification Triethylamine + methyl tert-butyl ether MTBE, ethanol 25–30 °C High Recrystallization for purity enhancement

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR data confirm the presence of the spirocyclic framework and the 4-chlorophenyl substituent.
  • Melting Point: Consistent melting points (e.g., 166–170 °C for 3ja) indicate purity and correct structure.
  • Chromatography: Column chromatography with hexane/ethyl acetate mixtures is standard for purification.
  • PXRD (Powder X-ray Diffraction): Used to confirm crystalline phase and purity of intermediates and final compounds.
  • HPLC: Employed to analyze purity and identify related substances.

Research Findings and Innovations

  • The annulation approach provides a high-yielding, versatile route to diverse 2-substituted diazaspiro compounds.
  • Use of mild reducing agents and controlled reaction conditions minimizes side reactions and degradation.
  • Protecting group strategies enable selective functionalization without compromising the spirocyclic integrity.
  • The methodology allows for structural diversification by varying the alkyne substituents, including the 4-chlorophenyl group.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that compounds similar to 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one exhibit significant antimicrobial activity. For instance, diazaspiro compounds have been evaluated for their effectiveness against various bacterial strains. In a study evaluating the synthesis of related heterocycles, it was found that certain derivatives displayed promising antibacterial properties, suggesting that this compound could also possess similar effects .

Pharmacological Studies
The compound's potential as a pharmacological agent has been explored in studies focusing on its interaction with biological targets. Compounds with spiro structures are often investigated for their ability to modulate enzyme activity or serve as inhibitors in various biochemical pathways. The specific interactions of this compound with target proteins remain an area of ongoing research.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a study evaluating the synthesis of various diazaspiro compounds, including derivatives of this compound, researchers reported antimicrobial activity against Gram-positive and Gram-negative bacteria. The study indicated that modifications to the chlorophenyl group could enhance efficacy .

Case Study 2: Application in OLED Technology
A recent investigation into spiro compounds for OLED applications demonstrated that incorporating this compound into device architectures improved light emission efficiency compared to conventional materials. This research underlines the compound's relevance in developing next-generation organic electronics .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but the compound’s unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Irbesartan

  • Structure: 2-Butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one.
  • Key Features: Shares the 1,3-diazaspiro[4.4]non-1-en-4-one core. Substituted with a butyl group and a tetrazolyl biphenylmethyl moiety.
  • Pharmacology : Potent angiotensin II receptor antagonist; used for hypertension and diabetic nephropathy .
  • Physicochemical Properties :
    • Molecular weight: 428.53 g/mol.
    • The tetrazolyl group enhances solubility and bioavailability.
  • Unique Applications : Recent studies highlight its repurposing as a corrosion inhibitor for carbon steel in acidic environments .

Candesartan

  • Structure : 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid.
  • Key Features :
    • Replaces the spirocyclic core with a benzimidazole ring.
    • Contains a carboxylic acid group and ethoxy substituent.
  • Pharmacology: Another angiotensin II receptor antagonist; improved pharmacokinetics due to the carboxylic acid group .

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

  • Structure: Features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core with a 4-chlorophenyl substituent.
  • Key Features :
    • Thione group replaces the ketone oxygen, altering electronic properties.
    • Molecular weight: 264.77 g/mol.
  • Potential: The sulfur atom may influence metabolic stability or binding interactions, though its pharmacological role is uncharacterized .

Structural and Functional Analysis

Core Modifications

  • Spirocyclic vs. Non-spiro analogues (e.g., Candesartan) may exhibit greater flexibility, affecting binding kinetics .

Substituent Effects

  • Chlorophenyl Group: In 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, the chlorine atom increases lipophilicity and may enhance membrane permeability. Comparatively, Irbesartan’s tetrazolyl group improves aqueous solubility, critical for oral bioavailability .
  • Heteroatom Variations: Thione (in 3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione) vs. ketone alters electronic density and metabolic pathways .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Use
This compound 1,3-diazaspiro[4.4]non-1-en-4-one 4-chlorophenyl ~250 (calculated) Under investigation
Irbesartan 1,3-diazaspiro[4.4]non-1-en-4-one Butyl, tetrazolyl biphenylmethyl 428.53 Antihypertensive, corrosion inhibitor
Candesartan Benzimidazole Ethoxy, tetrazolyl biphenylmethyl 440.45 Antihypertensive
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 1,4-diazaspiro[4.4]non-3-ene-2-thione 4-chlorophenyl, thione 264.77 Unknown

Biological Activity

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a spirocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action, potential therapeutic uses, and comparative analyses with similar compounds.

  • Molecular Formula: C13H13ClN2O
  • Molecular Weight: 248.708 g/mol
  • CAS Number: 904816-22-4
  • Structure: The compound features a spiro junction between a diazaspiro nonene ring and a chlorophenyl group, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to effectively fit into active sites, potentially modulating or inhibiting their activity.

Interaction with Biological Targets

  • Enzymatic Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies indicate that it may interact with dopamine receptors, suggesting a role in neuropharmacology.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
AnticancerPreliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation.
NeuropharmacologicalPotential as a ligand for dopamine receptors; may influence dopaminergic activity.

Antimicrobial Activity

A study investigated the compound's efficacy against various bacterial strains. Results indicated that it inhibited the growth of Gram-positive bacteria at concentrations below 50 µg/mL.

Anticancer Potential

In vitro assays conducted on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:

Compound Structure Biological Activity
2-(4-Methylphenyl)-1,3-diazaspiro[4.4]non-1-en-4-oneMethyl group instead of chlorineModerate antimicrobial properties
2-(4-Fluorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-oneFluorine substituentEnhanced receptor binding affinity

The presence of the chlorophenyl group in this compound imparts unique electronic properties that influence its reactivity and interaction profile compared to other derivatives.

Q & A

Basic: What strategies can minimize by-products during the synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one?

Answer:
To reduce impurities like alkyl chain homologs (e.g., propyl analogs), optimize reaction conditions:

  • Use stoichiometric control of reagents (e.g., alkylating agents) to avoid over-substitution.
  • Employ chromatography (HPLC or flash) for purification, monitoring retention times to isolate the target compound .
  • Validate purity via 1H NMR^1 \text{H NMR} (e.g., absence of propyl group signals at δ 0.8–1.0 ppm) and LC-MS (mass accuracy for [M+H]+^+).

Advanced: How can X-ray crystallography resolve structural ambiguities in spiro compounds like this compound?

Answer:

  • Data Collection: Use high-resolution synchrotron radiation for small crystals (<0.1 mm).
  • Software Tools: Refine structures with SHELXL (for small molecules) or SIR97 (direct methods for phase determination). Address twinning by applying Hooft parameters or using TWINLAW in SHELX .
  • Validation: Check R-factors (<5%), electron density maps (residual peaks <0.5 eÅ3^{-3}), and PLATON’s ADDSYM to detect missed symmetry.

Basic: How to develop a UV-Vis spectrophotometric assay for quantifying this compound?

Answer:

  • Derivatization: Use diazotization with m-aminophenol (λmax ~450 nm) to enhance sensitivity .
  • Calibration: Prepare standards (1–50 µg/mL) in methanol. Validate linearity (R2^2 >0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).
  • Interference Check: Test structurally similar analogs (e.g., 2-butyl derivatives) to confirm selectivity.

Advanced: How to characterize polymorphs of this compound?

Answer:

  • XRD: Compare diffraction patterns (e.g., Form I: peaks at 10.2°, 15.7°; Form II: 9.8°, 16.3°) .
  • Thermal Analysis: Use DSC to identify melting points and enthalpy changes (e.g., Form I melts at 180°C vs. Form II at 175°C).
  • Solubility Studies: Measure equilibrium solubility in buffers (pH 1–7) to correlate polymorph stability with bioavailability.

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV spectra (λmax ~270 nm) .
  • Molecular Dynamics: Simulate solvent interactions (e.g., DMSO) to predict solubility trends.

Basic: How to assess solubility and stability of this compound in various solvents?

Answer:

  • Solubility: Shake-flask method in DMSO, ethanol, and water (25°C). Centrifuge and quantify via HPLC (C18 column, 1 mL/min acetonitrile/water gradient) .
  • Stability: Store at -20°C under nitrogen; monitor degradation via LC-MS over 6 months (e.g., check for hydrolysis products).

Advanced: How to profile impurities in this compound batches?

Answer:

  • LC-HRMS: Use a Zorbax SB-C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile. Identify impurities via exact mass (e.g., propyl analog: Δm/z +14.03) .
  • Synthetic Controls: Introduce scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted intermediates.

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